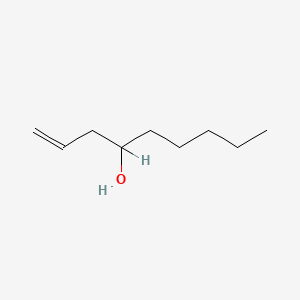

1-Nonen-4-ol

説明

Foundational Significance in Contemporary Organic Synthesis

1-Nonen-4-ol holds considerable importance as a foundational intermediate in modern organic synthesis. Its bifunctional nature, characterized by an allylic alcohol moiety, allows for a wide array of chemical transformations. The hydroxyl group can undergo oxidation to the corresponding ketone, 1-nonen-4-one, or participate in esterification and etherification reactions. nih.gov The terminal alkene is susceptible to various addition reactions, including hydrogenation, halogenation, and epoxidation, making it a versatile precursor for synthesizing more complex molecules.

A significant application of this compound is demonstrated in the asymmetric synthesis of natural products. For instance, a chiral derivative, (3R,4S)-3-(4-Methoxyphenoxy)-1-nonen-4-ol, serves as a key building block in the total synthesis of Aspercyclide C. mpg.de This synthesis highlights the utility of the this compound scaffold in constructing stereochemically complex targets. The synthesis of this key intermediate involves the reaction of hexanal (B45976) with a titanium-based chiral catalyst, showcasing how the core structure of this compound can be elaborated through stereoselective methods. mpg.de Its role as a cofactor in the synthesis of difluoride has also been noted. cymitquimica.com

Interdisciplinary Relevance Across Natural Product Chemistry and Biological Systems

The relevance of this compound extends beyond the synthesis laboratory into the fields of natural product chemistry and the study of biological systems, particularly in the context of food science and chemical ecology.

In the study of food flavor, this compound has been recognized as a differential flavor compound in raw lamb meat during refrigeration. mdpi.com Its presence and concentration, along with other volatile substances like 1-octen-3-ol (B46169) and various aldehydes, are crucial in defining the aroma profile of the meat. mdpi.com The study of such volatile compounds is essential for understanding flavor development and degradation in food products. While other similar long-chain unsaturated alcohols are known components of insect pheromones, the specific role of this compound in this capacity requires further direct investigation. pnas.orgscielo.brresearchgate.net

Current Research Trajectories and Emerging Scientific Inquiries

Current scientific inquiries into this compound are largely concentrated in the area of analytical and food chemistry. A primary research trajectory involves its identification and quantification as a biomarker for food quality and processing effects. For example, studies have used linear discriminant analysis to pinpoint this compound as a significant variable for distinguishing between juices subjected to different treatments like ultrasonication. tandfonline.com This line of research is critical for developing and validating non-thermal food processing technologies.

Another active area of investigation is its contribution to the complex flavor profiles of various foods. Research on raw lamb meat has focused on how different chilling rates affect the evolution of volatile compounds, including this compound, and how these changes correlate with sensory attributes like fatty odor and umami taste. mdpi.com Understanding these relationships is vital for optimizing food production and storage processes to enhance consumer appeal.

Furthermore, its utility in synthetic chemistry continues to be an area of interest, particularly in the stereoselective synthesis of bioactive natural products. The development of new synthetic methods that utilize simple, readily available precursors like this compound to build complex molecular architectures remains a perpetual goal in organic chemistry. mpg.de

Structure

3D Structure

特性

IUPAC Name |

non-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPBTSXOSZHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015909 | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35192-73-5 | |

| Record name | 1-Nonen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035192735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35192-73-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Nonen 4 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Approaches to 1-Nonen-4-ol

Controlling the site and type of chemical reaction is fundamental to the efficient synthesis of target molecules. For this compound, several methods have been established that selectively yield the desired homoallylic alcohol structure.

Grignard Reaction Applications Utilizing Hexanal (B45976) and Allylmagnesium Bromide

A direct and widely used method for the synthesis of this compound is the nucleophilic addition of an allyl organometallic reagent to an aldehyde. The Grignard reaction, employing allylmagnesium bromide and hexanal, provides a reliable pathway to the target compound. uiowa.edu The reaction proceeds by the attack of the nucleophilic allyl carbon of the Grignard reagent on the electrophilic carbonyl carbon of hexanal.

The synthesis is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reaction's exothermicity and minimize side reactions. A standard procedure involves the dropwise addition of hexanal to a solution of allylmagnesium bromide in THF at -10°C. uiowa.edu Following the addition, the reaction is allowed to proceed for a set time before being quenched with an aqueous solution of a mild acid, like saturated ammonium (B1175870) chloride, to protonate the resulting alkoxide and liberate the alcohol product. uiowa.edu

| Reactant 1 | Reactant 2 | Solvent | Temperature | Workup | Product |

| Hexanal | Allylmagnesium Bromide | Tetrahydrofuran (THF) | -10 °C | Saturated aq. NH₄Cl | This compound |

This table summarizes the key components and conditions for the Grignard synthesis of this compound. uiowa.edu

Conversion Pathways from 1-Alken-4-ones to Substituted 1-Nonen-4-ols

Substituted derivatives of this compound can be accessed from corresponding ketones, specifically 1-alken-4-ones. These pathways involve either the reduction of the ketone or the addition of an organometallic reagent. For instance, 4-methyl-1-nonen-4-ol was synthesized in 87% yield by reacting 1-nonen-4-one with methylmagnesium iodide. researchgate.net This reaction demonstrates the conversion of a 1-alken-4-one to a tertiary substituted this compound. The thermolysis of this product was further studied, leading to the formation of 2-heptanone (B89624) in high yield. researchgate.net

Alternatively, the reduction of 1-alken-4-ones can produce the parent this compound structure. These homoallylic alcohols serve as valuable intermediates in various synthetic applications. researchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Nonen-4-one | Methylmagnesium iodide | 4-Methyl-1-nonen-4-ol | 87% | researchgate.net |

This table illustrates the conversion of a 1-alken-4-one to a substituted this compound via a Grignard reaction. researchgate.net

Manganese Dioxide-Promoted Chemo- and Regioselective Transformations

This compound itself is a useful substrate for chemo- and regioselective reactions. One notable transformation is its oxidation using manganese dioxide (MnO₂). chemicalbook.comchemicalbook.com Manganese dioxide is a mild oxidizing agent that selectively oxidizes allylic and benzylic alcohols. thieme-connect.com In the case of this compound, the secondary allylic alcohol moiety is oxidized to the corresponding ketone, yielding 1-nonen-4-one. This transformation is highly regioselective, as the reagent does not affect the carbon-carbon double bond or other non-allylic C-H bonds under typical conditions. This selective oxidation is a key step in pathways that require the conversion of homoallylic alcohols to the corresponding enones. chemicalbook.comchemicalbook.comthieme-connect.com

Stereocontrolled and Enantioselective Synthesis of Chiral this compound Derivatives

Creating specific stereoisomers of this compound is crucial for applications where chirality is a key factor, such as in the synthesis of natural products and pharmaceuticals.

Biocatalytic Reduction Strategies for Optically Active Stereoisomers, including (S)-1-Nonen-4-ol

Biocatalysis offers a powerful and environmentally friendly approach to producing optically active compounds. The synthesis of (S)-1-nonen-4-ol can be achieved through the kinetic resolution of racemic this compound using an alcohol dehydrogenase. exeter.ac.ukresearchgate.net Specifically, the alcohol dehydrogenase from Thermoanaerobacter brockii (TbADH) has been shown to catalyze the conversion of the racemic alcohol. exeter.ac.ukresearchgate.net In this process, the enzyme selectively oxidizes one enantiomer (the (R)-enantiomer) to the corresponding ketone (1-nonen-4-one), leaving the desired (S)-1-nonen-4-ol unreacted and in high enantiomeric purity. exeter.ac.ukresearchgate.net Such enzymatic reactions often require a cofactor, like NADP+, which is regenerated in the catalytic cycle. exeter.ac.uk

| Substrate | Biocatalyst | Product(s) | Method | Key Outcome |

| Racemic this compound | Thermoanaerobacter brockii alcohol dehydrogenase (TbADH) | (S)-1-Nonen-4-ol and 1-Nonen-4-one | Enzymatic Kinetic Resolution | Production of enantiomerically enriched (S)-1-Nonen-4-ol |

This table outlines the biocatalytic strategy for producing optically active (S)-1-Nonen-4-ol. exeter.ac.ukresearchgate.net

Diastereoselective Synthesis in the Context of Polyol Methodologies

Derivatives of this compound are important intermediates in the synthesis of polyol natural products, which are characterized by multiple hydroxyl groups. uiowa.edu Achieving the correct relative stereochemistry between these hydroxyl groups is a significant synthetic challenge. Diastereoselective reactions are employed to control the formation of specific stereoisomers.

For example, a highly diastereoselective synthesis of (3R,4S,5R,7R)-3,5,7-trimethyl-1-nonen-4-ol was achieved by reacting (2R,4R)-2,4-dimethylhexanal with a chiral crotylboronate reagent. researchgate.net This reaction creates the C3 and C4 stereocenters with high control, affording the target substituted this compound as the major diastereomer. Such building blocks are then used in iterative steps to construct complex polyol chains found in molecules like the lichen metabolite (+)-bourgeanic acid. researchgate.net The synthesis of this compound itself has been reported as a step toward the synthesis of 1,5-polyol motifs for complex targets like bastimolide A. uiowa.edu

Exploration of Novel Reaction Media and Sustainable Synthetic Practices

The preparation of this compound is commonly achieved via a Grignard reaction, a process traditionally reliant on volatile and flammable ether solvents like diethyl ether or tetrahydrofuran (THF). tandfonline.com In the context of green chemistry, research has focused on identifying safer and more environmentally benign solvent alternatives. Volatile methylsiloxanes (VMSs) have emerged as promising candidates to replace non-polar organic solvents. researchgate.netrsc.org

VMSs, such as octamethyltrisiloxane (B120667) and decamethyltetrasiloxane, offer several advantages over conventional hydrocarbon and ether solvents. merckmillipore.com Their environmental impact is considered significantly lower, and they are not classified as volatile organic compounds (VOCs) in some jurisdictions due to their low potential for ozone formation. researchgate.net The polarity and miscibility of VMSs are similar to those of alkane solvents. researchgate.netrsc.org

| Property | Volatile Methylsiloxanes (VMS) | Conventional Solvents (e.g., Toluene, Xylene) | Reference |

|---|---|---|---|

| Boiling Point | Higher | Lower | merckmillipore.com |

| Flash Point | Higher | Lower | merckmillipore.com |

| Volatility | Lower | Higher | merckmillipore.com |

| Toxicity/Hazard | Less toxic and hazardous | More toxic | merckmillipore.com |

| Biodegradability | Higher | Lower | merckmillipore.com |

Studies have been conducted to assess the feasibility of performing Grignard reactions in VMSs. researchgate.netresearchgate.net Given that this compound is synthesized through a Grignard reaction, the use of VMSs as a solvent presents a greener alternative to the established methods using THF. tandfonline.comresearchgate.net The higher boiling points and flash points of VMSs contribute to safer reaction conditions by reducing volatility and the risk of fire. merckmillipore.com While direct studies detailing the synthesis of this compound in VMSs are not extensively published, the general research into Grignard chemistry in these siloxane-based solvents supports their potential as a sustainable medium for this specific transformation. researchgate.netresearchgate.net

Compound Names

| Compound Name |

|---|

| This compound |

| Bastimolide A |

| Bourgeanic Acid |

| Massoilactone |

| (3R,4S,5R,7R)-3,5,7-trimethyl-1-nonen-4-ol |

| (2R,4R)-2,4-dimethylhexanal |

| (-)-hemibourgeanic acid |

| (±)-1-Nonen-4-ol |

| n-hexanal |

| allyl magnesium chloride |

| allylmagnesium bromide |

| tetrahydrofuran (THF) |

| octamethyltrisiloxane |

| decamethyltetrasiloxane |

| diethyl ether |

| toluene |

| xylene |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Nonen 4 Ol

Investigation of Oxidative Transformation Pathways

The oxidation of 1-nonen-4-ol presents a valuable case study in selective chemical synthesis, with different oxidizing agents leading to varied product outcomes.

Ruthenium complexes are recognized for their catalytic activity in the oxidation of alcohols. researchgate.netresearchgate.net The Griffith-Ley oxidation, which utilizes tetraalkylammonium perruthenate(VII) with an N-oxide co-oxidant, is a notable method for converting alcohols to aldehydes and ketones. rptu.de However, studies have shown that certain alcohols, including this compound, can be unreactive under specific ruthenium-catalyzed oxidation conditions. rptu.de For instance, when using catalysts like RuCl2(PPh3)3, Ru3(CO)12, or RuCl3·(H2O)x in acetone (B3395972) or DMF with N-methylmorpholine N-oxide, many alcohols are efficiently oxidized, yet this compound remains inert. rptu.de

The mechanism of these oxidations can be complex, potentially involving Ru(II)/Ru(IV) species and not necessarily requiring high oxidation states of ruthenium. researchgate.netrptu.de Detailed quantum chemical calculations have been employed to understand the energetics of the catalytic cycle, including catalyst activation and regeneration pathways. researchgate.net The choice of solvent and N-oxide can also influence the reaction's efficiency. rptu.de While some ruthenium systems are ineffective for this compound, other research indicates that ruthenium catalysts can be used in the codimerization of terminal acetylenes and 1,3-butadienes, suggesting the versatility of ruthenium catalysis is highly dependent on the specific reaction conditions and ligands. oup.com

Manganese dioxide (MnO2) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes and ketones. youtube.comcommonorganicchemistry.com In the context of this compound, MnO2 serves as a useful reagent for promoting chemo- and regioselective preparations of β-hydroxyalkyl and methyl ketones. chemicalbook.com The typical procedure involves stirring the alcohol with activated MnO2 in a solvent like dichloromethane (B109758) or chloroform. commonorganicchemistry.com

The mechanism of MnO2 oxidation is believed to involve the adsorption of the alcohol onto the surface of the MnO2, followed by a rate-determining step that depends on the alcohol's structure. The reaction is heterogeneous, and its efficiency can be influenced by the method of MnO2 preparation and its activation state.

Reactivity Profiles in Ruthenium-Catalyzed Oxidation Systems

Gas-Phase Reactions and Atmospheric Chemical Dynamics

The atmospheric chemistry of volatile organic compounds (VOCs) like this compound is crucial for understanding air quality and aerosol formation.

The gas-phase reaction of this compound with ozone is a significant atmospheric degradation pathway. researchgate.net Kinetic studies have been performed to determine the rate constants for these reactions. At 298 ± 1 K and atmospheric pressure, the rate constant for the reaction of ozone with this compound was determined for the first time to be (0.83 ± 0.08) × 10⁻¹⁷ cm³/(molecule·sec). researchgate.netnih.gov This value was obtained using an absolute rate method in a Teflon film bag. researchgate.netnih.gov

The reactivity of unsaturated alcohols with ozone is influenced by the position of the hydroxyl group and the double bond. researchgate.net For instance, the rate constant for this compound is lower than that for its structural isomers 1-octen-3-ol (B46169) and 1-nonen-3-ol, which have rate constants of (1.91 ± 0.19) × 10⁻¹⁷ and (1.89 ± 0.20) × 10⁻¹⁷ cm³/(molecule·sec), respectively. researchgate.netnih.gov This suggests that the hydroxyl group's position relative to the double bond affects the electron density and steric hindrance of the reaction center. The atmospheric lifetime of this compound with respect to ozonolysis can be calculated from these rate constants, indicating that it is not a persistent compound in the atmosphere. researchgate.net

Interactive Data Table: Ozonolysis Rate Constants of Unsaturated Alcohols

| Compound | Rate Constant (cm³/(molecule·sec)) | Temperature (K) | Pressure |

| This compound | (0.83 ± 0.08) × 10⁻¹⁷ researchgate.netnih.gov | 298 ± 1 researchgate.netnih.gov | Atmospheric researchgate.netnih.gov |

| 1-Octen-3-ol | (1.91 ± 0.19) × 10⁻¹⁷ researchgate.netnih.gov | 298 ± 1 researchgate.netnih.gov | Atmospheric researchgate.netnih.gov |

| 1-Nonen-3-ol | (1.89 ± 0.20) × 10⁻¹⁷ researchgate.netnih.gov | 298 ± 1 researchgate.netnih.gov | Atmospheric researchgate.netnih.gov |

The ozonolysis of unsaturated alcohols like this compound is a significant contributor to the formation of secondary organic aerosols (SOA). researchgate.netresearchgate.net The reaction of ozone with the double bond leads to the formation of a primary ozonide, which quickly decomposes into a carbonyl compound and a Criegee intermediate. rsc.org These Criegee intermediates are highly reactive and can undergo various reactions, including isomerization or reaction with other atmospheric species like water, to form products that can partition into the aerosol phase. rsc.org

The products of these reactions, which can include aldehydes and other oxygenated compounds, have lower volatility than the parent alcohol and can contribute to the formation and growth of SOA particles. researchgate.net The formation of SOA has significant implications for air quality, climate, and human health. researchgate.net While specific product studies for this compound ozonolysis are not detailed in the provided results, the general mechanism of alkene ozonolysis suggests that it will produce smaller carbonyls and functionalized Criegee intermediates that are precursors to SOA. rsc.orgsmolecule.com

Kinetic Studies of Ozonolysis Reactions with this compound

Reaction Intermediates and Transition State Analysis

Understanding the intermediates and transition states in the reactions of this compound is key to elucidating the reaction mechanisms. In the Grignard synthesis of this compound from hexanal (B45976) and allylmagnesium bromide, a cyclic transition state is proposed. uiowa.educore.ac.uk For oxidation reactions, the nature of the intermediate depends on the oxidant. With ruthenium catalysts, the reaction can proceed through a ruthenium hydride intermediate. rptu.de

In gas-phase ozonolysis, the initial intermediate is a primary ozonide (a 1,2,3-trioxolane). This is a highly unstable intermediate that rapidly decomposes. rsc.org The decomposition pathways and the subsequent reactions of the resulting Criegee intermediates are critical in determining the final product distribution. rsc.org Theoretical calculations, such as density functional theory (DFT), are often used to model the potential energy surfaces of these reactions, providing insights into the structures of transition states and the relative energies of different reaction pathways. researchgate.net For example, in the ozonolysis of sabinene, a similar biogenic volatile organic compound, computational studies have detailed the formation of primary ozonides and their decomposition into Criegee intermediates and other products. rsc.org

Biosynthesis and Metabolic Pathways of 1 Nonen 4 Ol in Biological Matrices

Identification of Biosynthetic Precursors and Enzymatic Systems

The generation of 1-nonen-4-ol is not an isolated event but rather a product of a larger metabolic cascade primarily involving the breakdown of lipids. Key precursors and the enzymes that act upon them have been identified through metabolomic studies in various organisms.

The principal biosynthetic route for this compound and other related C9 aliphatic compounds originates from the lipoxygenase (LOX) pathway. researchgate.netoup.com This pathway utilizes unsaturated fatty acids, such as linoleic acid and α-linolenic acid, as primary substrates. researchgate.netwikipedia.org The process is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of these fatty acids to form unstable intermediates called hydroperoxides, such as 9-hydroperoxy-octadecadienoic acid (9-HPOD). oup.comwikipedia.org

Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides, resulting in the formation of short-chain aldehydes. researchgate.netoup.com Specifically, the cleavage of 9-HPOD yields C9 aldehydes, which serve as direct precursors to C9 alcohols. oup.com Research on the processing of black tea (Camellia sinensis) has identified a suite of genes, including CsLOX and CsHPL, that are actively involved in this pathway and whose expression correlates with the production of volatile fatty acid derivatives, including this compound. researchgate.net

Following the formation of C9 aldehydes via the LOX pathway, the final conversion to their corresponding alcohols is catalyzed by alcohol dehydrogenases (ADH). researchgate.netoup.com ADHs are a broad class of oxidoreductase enzymes that facilitate the interconversion between aldehydes or ketones and alcohols, typically using NAD(P)H as a cofactor. researchgate.netwikipedia.org In the biosynthesis of this compound, an ADH enzyme would reduce the carbonyl group of the precursor, 1-nonen-4-one, to the hydroxyl group of the final alcohol.

Studies in black tea have identified multiple CsADH genes that are stimulated during processing, aligning with the dynamic changes observed in derived alcohols like this compound. researchgate.net Furthermore, the specific action of ADH on this compound has been demonstrated; for instance, the alcohol dehydrogenase from Thermoanaerobacter brockii can catalyze the reaction between racemic this compound and its corresponding ketone, highlighting the enzyme's role in its metabolism. researchgate.net

Role of Fatty Acid Metabolism and the Lipoxygenase (LOX) Pathway

Dynamic Accumulation Patterns and Regulation in Diverse Biological Systems

The concentration and presence of this compound are not static but vary significantly depending on the biological system, developmental stage, and environmental conditions.

In plants, the accumulation of this compound is highly variable.

Camellia sinensis (Tea Plant): During the processing of innovative black tea, this compound is one of several fatty-acid-derived alcohols that are formed. researchgate.net Its concentration shows significant differences across various processing steps, with treatments like fermentation influencing its final levels. nih.gov This dynamic change is linked to the stimulation of LOX pathway genes during processing. researchgate.net

Camellia oleifera (Oil Camellia): This compound has been detected in the petals of C. oleifera. mdpi.com A metabolomic analysis revealed spatial variation based on flower color, with dark-red petals containing a significantly higher concentration of this compound compared to white petals. mdpi.com It has also been reported as a volatile component of C. oleifera seed oil. nih.gov

| Petal Color Comparison in Camellia oleifera | Fold Change in this compound (Dark-Red vs. White) |

| Relative Concentration | 2.38 |

| Data derived from a metabolomics study comparing volatile compounds in petals of different colors. mdpi.com |

Rumex hastatus (Arrowleaf Dock): Analysis of the essential oil from R. hastatus has identified this compound as a constituent component. nih.govresearchgate.net It is one of 123 compounds detected via Gas Chromatography-Mass Spectrometry (GC-MS) of the plant's essential oil. researchgate.net

| Selected Components of Rumex hastatus Essential Oil |

| This compound |

| Trans-dideuterioxy-cyclopentene |

| Ethyl 2-hydroxybutyrate |

| 2(5H)-Furanone, 5-ethyl |

| Pentanoic acid, 4-oxo |

| A partial list of compounds identified by GC-MS analysis. researchgate.net |

This compound has been identified as a key volatile compound in the aroma profile of raw lamb meat. nih.govdp.tech Its presence and concentration evolve during storage, indicating its role as a product of ongoing biochemical processes such as lipid oxidation. nih.govmdpi.com Studies have shown that it is a differential metabolite whose concentration varies significantly with refrigeration time and the initial chilling rate applied to the carcass post-slaughter. nih.govresearchgate.net This makes it a potential marker for changes in meat quality during storage.

| Role of this compound in Raw Lamb Meat Volatilome |

| Differential Metabolite by Refrigeration Time |

| Differential Flavor Compound by Chilling Rate |

| Identified through metabolomic analysis of raw lamb meat during refrigerated storage. nih.govresearchgate.net |

Temporal and Spatial Variation in Plant Metabolomes (e.g., Camellia sinensis, Camellia oleifera, Rumex hastatus)

Influence of Biological Stress and Environmental Factors on Biosynthetic Regulation

The production of this compound is highly responsive to both biological and environmental stressors, which can upregulate the LOX pathway.

Biotic and abiotic stresses, including wounding, drought, salinity, and temperature fluctuations, are known to induce oxidative stress in plants. researchgate.netkobe-u.ac.jp This leads to the generation of reactive oxygen species (ROS), which can cause lipid peroxidation. kobe-u.ac.jpresearchgate.net The resulting oxidized fatty acids are primary substrates for the LOX pathway, thereby enhancing the production of derived volatile compounds. kobe-u.ac.jp For example, the mechanical stress and wounding inherent in tea processing steps like rolling and fermentation have been shown to stimulate the genes responsible for the biosynthesis of compounds like this compound. researchgate.net

Biological Significance and Functional Roles of 1 Nonen 4 Ol

Contribution to Aroma and Flavor Profiles in Food Science

As a volatile compound, 1-Nonen-4-ol influences the sensory experience of several food products. Its formation is often linked to the enzymatic or thermal degradation of lipids, particularly unsaturated fatty acids.

Volatile fatty acid derivatives (VFADs) are crucial contributors to the desirable flowery and fruity flavors of black tea. researchgate.net The processing of tea leaves, particularly innovative black tea manufacturing techniques, involves steps that significantly alter the composition of these aromatic compounds. researchgate.net

A study on innovative black tea processing identified 45 different VFADs, which included derived aldehydes, alcohols, and esters. researchgate.net Among the nine derived alcohols identified, this compound was noted as one of the key VFADs. researchgate.net The manufacturing process, which includes stages like withering, turning-over, and fermentation, stimulates the lipoxygenase (LOX) pathway. researchgate.net This biochemical pathway is responsible for the breakdown of fatty acids like linoleic acid and α-linolenic acid into various volatile compounds, including this compound. researchgate.netmdpi.com Research on flat black tea processing showed that during the withering stage, the content of related fatty acid-derived compounds, such as (Z)-3-nonen-1-ol and 2-nonen-1-ol, markedly increased. mdpi.com The dynamic changes of these VFADs throughout processing are essential for developing the final, complex aroma profile of the tea. researchgate.net

Table 1: Key Volatile Fatty Acid Derivatives (VFADs) in Innovative Black Tea Processing This table is for illustrative purposes and based on findings that categorize volatile compounds in tea processing.

| Compound Class | Example Compounds Mentioned in Research | Role in Aroma |

| Derived Alcohols | This compound, (E)-2-Nonen-1-ol | Contribute to flowery-fruity notes |

| Derived Aldehydes | Heptanal, Nonanal | Provide fatty and green notes |

| Derived Esters | (Z)-3-Hexenyl hexanoate | Impart fruity and sweet aromas |

The flavor of meat is a complex interplay of volatile and non-volatile compounds derived from lipids and proteins. This compound has been identified as a significant differential compound in the flavor profile of raw meat, particularly during refrigeration and aging. mdpi.comresearchgate.net

In a study on raw lamb meat, this compound was among a group of volatile compounds, including hexanal (B45976), nonanal, and 1-octen-3-ol (B46169), that were considered differential flavor compounds affected by different chilling rates. mdpi.comresearchgate.net The concentration of these compounds, which are often products of lipid oxidation, changes during refrigeration. mdpi.com Specifically, this compound was detected as a differential compound at various refrigeration times. mdpi.com

Further research on processed meat products confirms the role of this compound. In Daokou braised chicken, the relative content of this compound was found to change significantly during the processing stages of frying and braising. nih.gov Similarly, studies on glutinous rice chicken (GRC) found that GRC prepared under optimal cooking conditions had higher levels of specific compounds, including this compound, compared to a commercial counterpart. chromatographyonline.comresearchgate.net

Table 2: Selected Volatile Flavor Compounds in Raw Lamb Meat During Refrigeration This table is based on data identifying differential volatile compounds in raw meat flavor studies. mdpi.comresearchgate.net

| Compound | VIP Score (Refrigeration Time) | Typical Aroma Description |

| Hexanal | 2.87 | Fatty, Green |

| Nona-3,5-dien-2-one | 2.63 | Earthy, Mushroom |

| 2,3-Octanedione | 2.42 | Buttery, Creamy |

| Hexanoic acid | 2.32 | Cheesy, Sweaty |

| Nonanal | 2.01 | Fatty, Citrus |

| This compound | 1.64 | Green, Fatty |

Variable Importance in Projection (VIP) scores indicate the influence of each compound on the model; a score > 1 is considered significant.

Impact on Volatile Fatty Acid Derivatives in Black Tea Processing

Ecological Contexts and Inter-species Chemical Signaling

Plants emit a wide array of volatile organic compounds (VOCs) that are fundamental to their interactions with the environment, including attracting pollinators and defending against herbivores. nih.govglobalsciencebooks.info this compound has been identified as a component of these complex floral scent bouquets.

The analysis of floral scents reveals a diverse mixture of compounds from different biochemical pathways, including those derived from fatty acids, terpenoids, and benzenoids. nih.gov A study of the volatile emissions from the flowers of Lagerstroemia caudata identified 32 different VOCs, with this compound being among them. nih.gov

In this particular plant, the emission of VOCs varied significantly across different flowering stages (pre-blooming, full-blooming, and over-blooming). nih.gov The primary VOCs responsible for the characteristic scent during the full-blooming stage were monoterpenoids like nerol, geraniol, and linalool. nih.gov In contrast, this compound belonged to the category of aliphatic alcohols and did not show the same emission rhythm as the dominant monoterpenoids. nih.gov This highlights the complexity of plant volatile blends, where different compounds are released under distinct temporal patterns. Furthermore, research into biogenic volatile organic compounds (BVOCs) in forest air has detected related isomers like (z)-3-nonen-1-ol, indicating that C9 alcohols are part of the broader chemical signature of plant ecosystems. mdpi.com

Table 3: Chemical Classes of Volatile Organic Compounds (VOCs) Emitted by Lagerstroemia caudata Flowers This table summarizes the main categories of VOCs identified in the floral emissions of L. caudata. nih.gov

| Chemical Class | Number of Compounds Identified | Key Compounds |

| Monoterpenes | 11 | Nerol, Geraniol, Linalool |

| Aliphatic Alcohols | 6 | This compound , 1-Hexanol |

| Aliphatic Alkanes/Aldehydes | 3 | Hexanal |

| Benzenoids | - | - |

| Irregular Terpenes | - | - |

Advanced Analytical Methodologies for Detection and Characterization of 1 Nonen 4 Ol

Chromatographic and Spectrometric Techniques for Volatile Profiling

Chromatographic and spectrometric methods are fundamental to the analysis of volatile compounds like 1-nonen-4-ol. These techniques allow for the separation, identification, and quantification of individual components within a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. eurofins.innih.govubc.ca It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.govmdpi.com This combination is essential for identifying compounds in intricate matrices such as food, biological samples, and environmental emissions. ijcmas.comnih.govjfda-online.com

Beyond food science, GC-MS is critical in metabolomic studies for profiling volatile organic compounds in biological samples like blood. nih.gov It has also been used to identify volatile compounds in marine organisms, such as the ascidian Phallusia arabica. researchgate.net The technique's ability to separate and identify a wide range of compounds makes it indispensable for this type of research. ubc.ca

Below is a table summarizing the findings of this compound in various complex mixtures using GC-MS.

| Sample Matrix | Key Findings |

| Coconut Milk | Identified as a volatile component contributing to the flavor profile. ijcmas.com |

| Daokou Braised Chicken | Relative content changes significantly during processing, affecting the final aroma. nih.gov |

| Glutinous Rice Chicken | Higher levels found in optimally prepared samples compared to commercial counterparts. chromatographyonline.com |

| Moringa Oleifera Powder | Detected as one of the volatile flavor compounds. chesci.com |

| Surface-Ripened Cheeses | Identified as part of the volatile profile, with changes observed after X-ray irradiation. mdpi.comresearchgate.net |

| Blood (Metabolomic Profiling) | Profiled as one of many oxidized lipid-derived volatiles. nih.gov |

| Phallusia arabica (Ascidian) | Identified as a chemical constituent in the ethanolic extract. researchgate.net |

Headspace Solid Phase Microextraction (HS-SPME) Coupled with GC-MS for Enhanced Sensitivity

To enhance the detection of trace volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. mdpi.comunizar.es HS-SPME is a solvent-free sample preparation technique that is simple, fast, and highly sensitive. researchgate.net It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector for thermal desorption and analysis.

The optimization of HS-SPME parameters, such as fiber coating, extraction temperature, and time, is crucial for achieving the best results. mdpi.commdpi.comtandfonline.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the extraction of a wide range of volatile compounds from sweet potatoes. mdpi.com The choice of fiber and extraction conditions can significantly impact the number and intensity of the identified peaks. mdpi.com

HS-SPME-GC-MS has been successfully applied to analyze volatile compounds in a variety of food matrices, including sweet potatoes, cheese, and beef. mdpi.commdpi.comresearchgate.net In a study on sweet potatoes, HS-SPME-GC-MS was used to identify 68 volatile compounds, with aldehydes, alcohols, ketones, and terpenes being the dominant classes. mdpi.com This technique has also been used to study the effects of processing, such as X-ray irradiation on cheese, where it helped to identify changes in the volatile profile. mdpi.comresearchgate.net

Spectroscopic Characterization (IR and Mass Spectrometry) for Structural Confirmation

While GC-MS provides tentative identification based on mass spectral libraries, definitive structural confirmation often requires additional spectroscopic data. Infrared (IR) spectroscopy and detailed analysis of the mass spectrum are crucial for this purpose.

The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, which can be compared with experimental data for confirmation. nist.govnist.gov The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification.

Infrared spectroscopy provides information about the functional groups present in a molecule. pnas.org The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). nist.gov For example, a broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration, a key feature for an alcohol. pnas.org

The combination of mass spectrometry and IR spectroscopy provides a high degree of confidence in the structural elucidation of this compound. pnas.org

Method Development for Accurate Quantification and Trace Analysis

Accurate quantification and the ability to detect trace levels of this compound are critical in many applications. This requires careful method development, with a particular focus on sample preparation and the removal of interfering substances.

Optimization of Sample Preparation and Water Removal Techniques for Biogenic Volatile Organic Compounds (BVOCs)

The analysis of biogenic volatile organic compounds (BVOCs) like this compound from plant emissions or other biological sources is often complicated by the presence of water vapor. mdpi.comnih.gov Water can interfere with the analysis by degrading chromatographic columns and affecting the accuracy of mass spectrometry. mdpi.comnih.govresearchgate.net Therefore, effective water removal techniques are essential for reliable BVOC analysis.

One approach to mitigate water interference is the use of a water removal device containing drying agents. A study on the design of such a device found that a combination of magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), and copper sulfate (CuSO₄) in a specific ratio effectively removed water while preserving the integrity of the BVOCs. mdpi.comnih.govresearchgate.net This optimized filler combination was shown to improve the collection efficiency and detection accuracy of various BVOCs. mdpi.comresearchgate.net

Other sample preparation techniques for VOCs in aqueous matrices include purge-and-trap, which is widely used for environmental samples. lcms.cz Optimization of purge-and-trap parameters is necessary to achieve good recoveries of target VOCs while minimizing the transfer of water to the GC system. lcms.cz For solid samples, techniques like simultaneous distillation-extraction (SDE) have been used, although care must be taken to avoid the formation of artifacts due to high temperatures. jfda-online.com

The table below outlines various sample preparation and water removal techniques.

| Technique | Description | Application |

| Optimized Filler Water Removal Device | Uses a combination of drying agents (e.g., MgSO₄, Na₂SO₄, CuSO₄) to remove water vapor from gas samples. mdpi.comresearchgate.net | Analysis of biogenic volatile organic compounds (BVOCs) from plant emissions. mdpi.comnih.govresearchgate.net |

| Purge-and-Trap | Volatile compounds are purged from a water sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC. lcms.cz | Analysis of volatile organic compounds in water. lcms.cz |

| Simultaneous Distillation-Extraction (SDE) | A sample is simultaneously distilled and extracted with a solvent. | Extraction of volatile compounds from solid or liquid food samples. jfda-online.com |

| Headspace Solid Phase Microextraction (HS-SPME) | A fiber coated with a stationary phase is exposed to the headspace above a sample to adsorb volatile analytes. mdpi.com | A versatile technique for a wide range of food and biological samples. mdpi.commdpi.comresearchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Nonen 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1-nonen-4-ol and predicting its reactivity. These methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electrons within the molecule, which in turn governs its chemical properties.

Detailed research findings from quantum chemical calculations have been used to explain the reaction kinetics of unsaturated alcohols like this compound with atmospheric oxidants such as ozone (O₃). researchgate.net For instance, the rate constants for the ozonolysis of this compound have been experimentally determined and rationalized using theoretical calculations. researchgate.netresearchgate.net These studies highlight the influence of the molecule's structure, including the position of the hydroxyl group and the carbon-carbon double bond, on its reaction rate. researchgate.net

Analysis of atomic charges can be used to calculate the electronegativity of the carbon-carbon double bond, providing insights into the electronic effects at play. researchgate.net In unsaturated alcohols, the lone pair electrons of the hydroxyl oxygen can influence the electron density of the double bond, affecting the rate coefficient of reactions like ozonolysis. researchgate.net The steric hindrance caused by alkyl groups and the electron-withdrawing effects of functional groups are also significant factors that can be quantified through computational models. researchgate.net

Table 1: Calculated Electronic Properties of Unsaturated Alcohols

This table is representative of the types of data obtained from quantum chemical calculations for unsaturated alcohols. Specific values for this compound require dedicated computational studies.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | Varies | DFT/B3LYP |

| LUMO Energy | Varies | DFT/B3LYP |

| Dipole Moment | Varies | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of this compound and its interactions with other molecules. mdpi.comresearchgate.net By simulating the movement of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and how it interacts with its environment. mdpi.commun.ca

The flexibility of the nine-carbon chain in this compound allows it to adopt numerous conformations. MD simulations can identify the most stable, low-energy conformations by sampling the potential energy surface. mun.ca This is crucial for understanding its biological activity and how it fits into the binding sites of receptors. acs.org The process often involves energy minimization of the molecular structure followed by simulations over a specific time period to observe its dynamic behavior. mdpi.com

Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding, which are vital for understanding the behavior of this compound in different solvents or its interaction with biological macromolecules. acs.org The radius of gyration (Rg) can be calculated from MD trajectories to assess the compactness and stability of the molecule's structure during the simulation. mdpi.com

Table 2: Representative Data from Molecular Dynamics Simulations

This table illustrates the type of data generated from MD simulations. Specific values for this compound would be obtained from a dedicated simulation study.

| Parameter | Description | Typical Output |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed conformations. | Plot of RMSD vs. Simulation Time |

| Rg (Radius of Gyration) | Indicates the compactness of the structure. | Plot of Rg vs. Simulation Time |

| Potential Energy | The total energy of the system. | Plot of Potential Energy vs. Simulation Time |

Theoretical Modeling of Atmospheric Degradation Pathways and Lifetimes

Theoretical models are instrumental in predicting the atmospheric degradation pathways of this compound and estimating its atmospheric lifetime. researchgate.netacs.org As a volatile organic compound (VOC), it can be removed from the atmosphere through reactions with oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). researchgate.netacs.org

The gas-phase reaction of this compound with ozone has been studied, and its rate constant has been determined. researchgate.netresearchgate.net The rate constant for the reaction of this compound with O₃ at 298 ± 1 K and atmospheric pressure was found to be (0.83 ± 0.08) × 10⁻¹⁷ cm³/(molecule·sec). researchgate.netresearchgate.net This value is crucial for calculating the atmospheric lifetime of the compound with respect to ozonolysis. researchgate.net

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be estimated using the following equation: τ = 1 / (k * [Oxidant]) where 'k' is the rate constant of the reaction and '[Oxidant]' is the average concentration of the oxidant in the troposphere.

Based on its reaction with ozone, the tropospheric lifetime of this compound is estimated to be relatively short, on the order of hours, indicating it is not persistent in the atmosphere. researchgate.net Theoretical calculations can further elucidate the reaction mechanisms, predicting the formation of secondary organic aerosols (SOAs) which have significant environmental implications. researchgate.net

Table 3: Atmospheric Reaction Rate Constant and Lifetime of this compound

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Tropospheric Lifetime |

|---|

*Calculated assuming a global average ozone concentration of 7 x 10¹¹ molecules cm⁻³.

Computational Approaches to Structure-Reactivity Relationship (SAR) Studies

Computational approaches are increasingly used in Structure-Activity Relationship (SAR) studies to correlate the chemical structure of a molecule with its biological activity or reactivity. acs.orguac.pt For a compound like this compound, SAR can help in understanding how modifications to its structure would affect its properties, such as its odor profile or its antimicrobial activity. acs.orgresearchgate.net

SAR studies can utilize physicochemical descriptors that can be calculated using computational methods. acs.org These descriptors can include parameters related to lipophilicity (like Log P), electronic properties (like molecular electrostatic potential), and molecular shape. acs.org By analyzing a series of related compounds, models can be developed to predict the activity of new, untested molecules. nih.gov

Inductive Logic Programming (ILP) is one such computational technique that can be used to derive SARs by identifying chemical substructures and 3D features that are important for activity. ic.ac.uk These methods have the advantage of providing descriptions that are readily understandable by chemists. ic.ac.uk For unsaturated alcohols, SAR studies can reveal the importance of the position of the double bond and the hydroxyl group for a specific activity. acs.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ozone |

| Hydroxyl radical |

Applications of 1 Nonen 4 Ol in Advanced Organic Synthesis and Materials Science

Strategic Use as a Synthetic Intermediate in Multi-step Syntheses

The utility of 1-nonen-4-ol as a synthetic intermediate is prominently showcased in the total synthesis of complex natural products. Its carbon backbone and reactive handles can be meticulously manipulated through a sequence of reactions to construct intricate molecular frameworks.

A notable example is its application in the total synthesis of Bastimolide A, a 40-membered macrolide with potent antimalarial activity. uiowa.edu In a reported synthetic approach, this compound serves as a key starting material. uiowa.edu The synthesis commences with the Grignard reaction between hexanal (B45976) and allylmagnesium bromide to afford this compound. uiowa.edu This intermediate then undergoes a series of transformations, including protection of the hydroxyl group, to build up the complex polyol structure of the target molecule. uiowa.edu The strategic use of this compound in this context highlights its role in providing a foundational chiral fragment for the elaboration of a larger, biologically active molecule.

Another application of this compound as a synthetic intermediate is in the preparation of lactones, such as massoilactone. The synthesis of (±)-massoilactone has been achieved starting from this compound, which is prepared through the Grignard reaction of n-hexanal with allyl magnesium chloride. The homoallylic alcohol, this compound, is then subjected to epoxidation followed by cyanation to construct the lactone ring system.

These examples underscore the strategic importance of this compound in multi-step syntheses, where its structure provides a convenient entry point for the construction of complex and valuable target molecules.

Table 1: Synthesis of this compound as a Precursor

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| n-Hexanal, Allylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | This compound | - | uiowa.edu |

Precursor for Novel Bioactive Molecules and Chemical Probes

The chemical reactivity of this compound makes it an ideal precursor for the synthesis of a variety of novel bioactive molecules and for the development of chemical probes to investigate biological processes.

The structural motif of this compound is found within or can be elaborated into a range of biologically active compounds. As mentioned previously, it is a key building block in the synthesis of Bastimolide A, which has demonstrated significant antimalarial properties with IC50 values ranging from 80 to 270 nM against various drug-resistant strains of Plasmodium falciparum. uiowa.edu

Furthermore, derivatives of this compound have been explored for other therapeutic applications. For instance, a related structure is integral to the synthesis of a derivative of zoapatanol, a natural product known for its use as a utero-evacuant agent. This underscores the potential of this compound as a scaffold for the development of new pharmaceuticals.

The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable chiral synthon. researchgate.net Enantiomerically pure alcohols are critical starting materials in the synthesis of many pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. uni-duesseldorf.de Enzymes, such as alcohol dehydrogenases, can be employed for the kinetic resolution of racemic this compound to produce enantiopure (S)-1-nonen-4-ol. researchgate.net

While specific research on the use of this compound for creating chemical probes is not extensively documented, the principles of probe design can be applied to its structure. The terminal alkene and the hydroxyl group are amenable to modification for the attachment of reporter tags. For example, the terminal alkene can undergo reactions like hydroboration-oxidation to introduce a primary alcohol, which can then be functionalized with a fluorophore or a biotin (B1667282) tag. Alternatively, the alkene can be a handle for "click chemistry" via thiol-ene reactions. scbt.com

The development of chemical probes from allylic alcohols is a known strategy for investigating biological systems. nist.gov These probes can be used to study enzyme activity, receptor binding, and other cellular processes. Given its structure, this compound represents a potential platform for the creation of novel chemical probes for various biological targets.

Table 2: Bioactive Molecules Derived from this compound Precursors

| Compound | Biological Activity | IC50 Value | Reference |

|---|---|---|---|

| Bastimolide A | Antimalarial | 80–270 nM | uiowa.edu |

Development of this compound-Derived Functional Materials

The presence of both a polymerizable alkene and a reactive hydroxyl group makes this compound an interesting monomer for the synthesis of functional polymers. The hydroxyl groups in the resulting polymers can serve as sites for cross-linking or for further chemical modification to impart specific properties to the material.

The polymerization of allylic alcohols, as a class of monomers, is a known method for producing hydroxyl-functional polymers. Current time information in Bangalore, IN.chemicalbook.com These polymers are typically oligomers with molecular weights ranging from 500 to 10,000 and find applications as coatings, adhesives, and elastomers. Current time information in Bangalore, IN.chemicalbook.com The hydroxyl groups can react with isocyanates, anhydrides, and melamine (B1676169) resins to form cured thermoset materials. researchgate.net

While the direct polymerization of this compound is not widely reported, it can be copolymerized with other vinyl monomers to create polymers with tailored properties. The incorporation of the C9 alkyl chain from this compound would be expected to influence the polymer's hydrophobicity, glass transition temperature, and mechanical properties.

The development of functional materials from this compound could lead to new applications in areas such as specialty coatings with enhanced water resistance, novel adhesive formulations, or as modifiers for existing polymer systems. Further research into the polymerization and copolymerization of this compound is warranted to fully explore its potential in materials science.

Table 3: Potential Properties of this compound-Derived Polymers

| Property | Expected Influence of this compound | Potential Application |

|---|---|---|

| Hydrophobicity | Increased due to the C5 alkyl chain | Water-resistant coatings, hydrophobic surfaces |

| Flexibility | Increased due to the long alkyl chain | Elastomers, flexible adhesives |

| Cross-linking Density | Controllable via the hydroxyl group | Thermoset resins, durable coatings |

Future Outlook and Emerging Research Trajectories for 1 Nonen 4 Ol

Integration of Multi-Omics Data for Holistic Biological Understanding

To achieve a comprehensive understanding of the biological roles and impacts of 1-nonen-4-ol, the integration of various "omics" technologies is a promising research avenue. Technologies like transcriptomics, proteomics, and metabolomics can provide a holistic view of how this compound interacts with biological systems. d-nb.inforesearchgate.netresearchgate.net

Recent advancements in multi-omics analyses have been successfully applied to study the production of fatty alcohols in engineered yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.org These studies have provided valuable insights into the metabolic pathways and cellular responses associated with alcohol production. frontiersin.orgnih.gov For instance, such analyses have revealed that fatty alcohol production can trigger stress responses within the cell wall of S. cerevisiae. frontiersin.org

By applying similar multi-omics strategies to this compound, researchers can elucidate its metabolic fate, identify its molecular targets, and understand its broader physiological effects. This approach has been used to study the impact of other alcohols on bacteria, helping to understand tolerance mechanisms. d-nb.inforesearchgate.net Furthermore, metabolomics studies have identified related nonenol compounds as significant in the chemical profiles of various biological samples, including lamb meat and urine, suggesting their potential as biomarkers. mdpi.comacs.org

Table 1: Examples of Omics Technologies and Their Application to this compound Research

| Omics Technology | Potential Application for this compound Research |

| Transcriptomics | Identifying genes and pathways affected by exposure to this compound. |

| Proteomics | Characterizing protein expression changes in response to this compound. |

| Metabolomics | Tracking the metabolic breakdown and byproducts of this compound in an organism. researchgate.net |

| Lipidomics | Investigating the influence of this compound on lipid metabolism and membrane composition. |

Sustainable and Green Chemistry Innovations in Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the synthesis and modification of chemical compounds, and this compound is no exception. researchgate.netijirmps.org Future research will likely focus on developing more environmentally friendly and efficient methods for its production and derivatization.

Current synthetic methods for similar alcohols often involve multi-step processes that can generate significant waste. nih.gov Green chemistry approaches aim to improve atom economy, reduce the use of hazardous solvents and reagents, and utilize renewable feedstocks. acs.orgpnas.org For instance, biotechnological production using microorganisms like yeast or bacteria presents a promising sustainable alternative to traditional chemical synthesis. ontosight.aifrontiersin.org Biocatalysis, using enzymes to perform specific chemical transformations, is another key area of green chemistry that can be applied to the synthesis of this compound and its derivatives. exeter.ac.uk

Innovations in catalysis, such as the use of ruthenium or iridium complexes, are enabling more efficient and selective reactions, including the coupling of alcohols with other molecules. researchgate.netpnas.org These advanced catalytic systems can operate under milder conditions and often in greener solvents, like water. acs.org The derivatization of long-chain olefins, including unsaturated alcohols, is also being explored through sustainable methods like hydroboration-isomerization and ozonolysis, which can yield valuable bifunctional molecules from renewable sources. uantwerpen.be

Predictive Modeling for Environmental Fate and Biological Impact

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, will be instrumental in predicting the environmental fate and biological effects of this compound. ecetoc.org QSAR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties, environmental behavior, or biological activity. ecetoc.orgepa.gov

These models can be used to estimate key environmental parameters for this compound, such as its water solubility, vapor pressure, and potential for bioaccumulation. epa.govnih.gov For example, the low organic carbon partitioning coefficient of similar compounds suggests high mobility in groundwater. itrcweb.org Predictive models can also help to assess its potential toxicity to aquatic organisms and its biodegradability. nih.govuclan.ac.uk Studies on long-chain alcohols have shown that those with fewer than 16 carbon atoms are generally readily biodegradable. nih.gov

The development of robust QSAR models requires a reliable training set of compounds with known properties. ecetoc.org By leveraging existing data on other unsaturated alcohols, researchers can build and validate models to predict the behavior of this compound, thereby guiding risk assessment and minimizing the need for extensive experimental testing. ecetoc.orgresearchgate.net This predictive capability is crucial for the early stages of chemical development and for ensuring environmental safety. ecetoc.org

Exploration of Novel Applications in Specialized Chemical Industries

While some applications for related nonenol compounds are known, such as in the flavor and fragrance industry, future research is expected to uncover novel uses for this compound in various specialized chemical sectors. smolecule.comthegoodscentscompany.comthegoodscentscompany.comgoogle.com Its unique structure as an unsaturated alcohol suggests potential as a versatile building block in organic synthesis.

The presence of both a double bond and a hydroxyl group allows for a variety of chemical modifications, leading to the synthesis of a wide range of derivatives. These derivatives could find applications as surfactants, lubricants, or specialty monomers for polymer production. The aggregation behavior of unsaturated long-chain fatty alcohols in nonaqueous systems has been studied, indicating their potential in forming microemulsions, which could be relevant for biofuel formulations. researchgate.net

Furthermore, the biological activities of related unsaturated alcohols, such as their roles as semiochemicals (e.g., pheromones) in insects, suggest that this compound or its derivatives could have applications in agriculture as pest management agents. frontiersin.orgmmsl.cz Research into its antimicrobial properties could also lead to its use in preservatives or other formulations. smolecule.com The exploration of these and other potential applications will be driven by a deeper understanding of its chemical reactivity and biological interactions.

Q & A

Q. What are the key methodologies for identifying and characterizing 1-Nonen-4-ol in complex mixtures?

To identify this compound in mixtures, use gas chromatography-mass spectrometry (GC-MS) paired with retention index matching against established databases. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton coupling patterns and carbon environments. Cross-reference spectral data with literature values to validate identity . For quantification, integrate internal standards (e.g., deuterated analogs) to account for matrix effects in liquid-liquid or solid-phase extractions.

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Design synthesis routes using well-documented catalysts (e.g., Grubbs catalysts for olefin metathesis) and solvents (e.g., dichloromethane or THF). Optimize reaction conditions (temperature, pH, stoichiometry) via fractional factorial experiments to identify critical variables. Include purity assessments via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step. Document side products and byproducts in supplementary materials to aid reproducibility .

Q. What analytical techniques are most reliable for quantifying trace amounts of this compound in biological matrices?

Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for non-invasive sampling. Validate methods by spiking matrices with known concentrations and calculating recovery rates (≥80% acceptable). For low-detection limits (<1 ppm), employ selected ion monitoring (SIM) modes. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying environmental conditions?

Conduct controlled stability studies under defined parameters (temperature, humidity, light exposure). Use accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) and monitor degradation products via GC-MS. Apply kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life. Compare results with conflicting studies by auditing their experimental conditions (e.g., purity of starting material, storage containers) to identify confounding variables .

Q. What experimental frameworks are recommended for elucidating the mechanistic pathways of this compound’s oxidation?

Employ isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation during autoxidation. Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Pair with computational models (e.g., density functional theory, DFT) to predict transition states and reaction energetics. Validate mechanisms by isolating intermediates under inert atmospheres and characterizing them via NMR and IR spectroscopy .

Q. How should researchers address contradictory data on this compound’s role in olfactory signaling pathways?

Adopt a multi-modal approach:

- Replicate in vitro assays (e.g., calcium imaging in olfactory receptor neurons) under standardized conditions (pH 7.4, 37°C).

- Compare dose-response curves across studies and apply statistical tests (e.g., ANOVA) to assess variability.

- Use knockout models (e.g., CRISPR-edited receptors) to isolate this compound’s specific interactions. Publish raw datasets and analysis code to enable independent verification .

Q. What strategies are effective for investigating this compound’s biological activity in heterogeneous cellular environments?

Implement co-culture systems to mimic in vivo conditions. Use fluorescence-activated cell sorting (FACS) to isolate cell populations exposed to this compound. Quantify metabolic activity via Seahorse assays (oxygen consumption rate, extracellular acidification). Cross-correlate with transcriptomic data (RNA-seq) to identify pathway enrichments. Include negative controls (e.g., enantiomers or structural analogs) to confirm specificity .

Q. How can computational and experimental methods be integrated to predict this compound’s environmental fate?

Combine molecular dynamics simulations (e.g., predicting partition coefficients) with empirical biodegradation studies (OECD 301F tests). Measure half-lives in soil/water systems via LC-MS and model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Validate models with field data from contaminated sites, adjusting for local microbial consortia .

Methodological Guidance

-

Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., purity > storage conditions > analytical methods) when resolving conflicting results.

-

Literature Review : Use PRISMA guidelines for systematic reviews, filtering studies by methodology rigor (e.g., blinded analysis, replication) .

05 文献检索Literature search for meta-analysis02:58

-

Ethical Reporting : Disclose all conflicts of interest and raw data repositories per the Beilstein Journal’s standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。